7-(2-Chloroethyl)theophylline

Catalog No.
S572517
CAS No.
5878-61-5
M.F
C9H11ClN4O2
M. Wt
242.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(2-Chloroethyl)theophylline

CAS Number

5878-61-5

Product Name

7-(2-Chloroethyl)theophylline

IUPAC Name

7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione

Molecular Formula

C9H11ClN4O2

Molecular Weight

242.66 g/mol

InChI

InChI=1S/C9H11ClN4O2/c1-12-7-6(8(15)13(2)9(12)16)14(4-3-10)5-11-7/h5H,3-4H2,1-2H3

InChI Key

QCIARNIKNKKHFH-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCl

Synonyms

7-(2-chloroethyl)theophylline, benaphyllin

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCl

7-(2-Chloroethyl)theophylline is a derivative of theophylline, a methylxanthine compound known for its stimulant and bronchodilator properties. This compound features a chloroethyl group at the seventh position of the theophylline molecule, which is characterized by its molecular formula C₉H₁₁ClN₄O₂ and a CAS number of 5878-61-5. The addition of the chloroethyl group enhances its pharmacological properties, particularly its interaction with adenosine receptors in the central nervous system.

The mechanism of action for 7-(2-Chloroethyl)theophylline remains unclear in scientific literature. Some sources suggest it may interact with adenosine receptors, similar to theophylline, but detailed studies are lacking [].

Biological Activity:

-(2-Chloroethyl)theophylline (7-CET) is a synthetic derivative of theophylline, a naturally occurring methylxanthine found in plants like coffee and tea. While theophylline is primarily known for its bronchodilatory effects (relaxing airways in the lungs), 7-CET exhibits a broader range of biological activities in research settings.

  • Adenosine Receptor Binding: Similar to theophylline, 7-CET binds to adenosine receptors, particularly A2A receptors, which are found throughout the body, including the central nervous system, lungs, and immune system [].
  • Neurological Effects: Studies suggest that 7-CET may influence mood and behavior by altering the levels of neurotransmitters like dopamine and serotonin in the brain [, ]. However, the precise mechanisms and potential therapeutic applications remain under investigation.
  • Anti-inflammatory and Anti-cancer Properties: Some research suggests that 7-CET may possess anti-inflammatory and anti-cancer properties, but these findings are primarily based on in vitro (laboratory) studies, and further investigation is needed to understand their potential clinical relevance [, ].
Typical of halogenated compounds. Notably, it can participate in nucleophilic substitution reactions due to the presence of the chloroethyl group. For example, when reacted with nucleophiles such as thiophenol, it can yield thioether derivatives. The synthesis often involves using bases like sodium hydroxide and catalysts such as tetrabutylammonium to facilitate these reactions, achieving yields upwards of 88% in some cases .

This compound exhibits notable biological activity primarily as an adenosine receptor antagonist. By blocking adenosine receptors, it can influence various physiological processes, including sleep regulation and cardiovascular function. The binding affinity to these receptors suggests potential therapeutic applications in treating conditions related to adenosine signaling, such as asthma and certain types of arrhythmias . Additionally, its structural similarity to other methylxanthines may contribute to its stimulant effects.

The synthesis of 7-(2-Chloroethyl)theophylline typically involves the reaction of theophylline with ethylene dichloride under basic conditions. The process can be performed in solvents such as isopropanol or ethanol, with sodium hydroxide serving as a base to facilitate nucleophilic attack on the chloroethyl group. A common method includes:

  • Dissolving theophylline in a solvent.
  • Adding ethylene dichloride and sodium hydroxide.
  • Heating the mixture under reflux.
  • Isolating the product through extraction and purification techniques such as chromatography .

7-(2-Chloroethyl)theophylline has potential applications in pharmacology due to its adenosine receptor antagonism. It may be explored for:

  • Asthma treatment: By relaxing bronchial passages.
  • Cardiovascular therapies: As a possible treatment for arrhythmias.
  • Cognitive enhancement: Due to its stimulant properties.

Research into its efficacy and safety profiles is ongoing.

Studies have indicated that 7-(2-Chloroethyl)theophylline interacts significantly with adenosine receptors, particularly A1 and A2 subtypes. This interaction profile suggests it could modulate neurotransmitter release and influence various central nervous system functions. Further research is needed to elucidate its complete pharmacological profile and potential side effects associated with prolonged use .

Several compounds share structural similarities with 7-(2-Chloroethyl)theophylline, primarily other methylxanthines or halogenated derivatives of theophylline:

Compound NameStructure SimilarityUnique Features
TheophyllineCore structure similarWell-known bronchodilator
CaffeineMethylxanthine derivativeStronger stimulant effects
7-(3-Chloropropyl)theophyllineSimilar chloroalkyl substitutionPotentially different receptor interactions
3-(2-Chloroethyl)theophyllineDifferent position for chloroethylVarying biological activity

7-(2-Chloroethyl)theophylline's unique positioning of the chloroethyl group distinguishes it from these compounds, potentially affecting its biological activity and therapeutic applications.

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Exact Mass

242.0570533 g/mol

Monoisotopic Mass

242.0570533 g/mol

Heavy Atom Count

16

UNII

Y7202UN6B7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

5878-61-5

Wikipedia

7-(chloroethyl)theophylline

Dates

Modify: 2023-08-15

Synthesis of molecularly imprinted polymer with 7-chloroethyl-theophylline-immobilized silica gel as template and its molecular recognition function

Yuhui Zhang, Aijun Tong, Longdi Li
PMID: 14670483   DOI: 10.1016/s1386-1425(03)00225-7

Abstract

By reaction of 7-chloroethyl-theophylline with aminopropylsilanized silica gel we synthesized a 7-chloroethyl-theophylline-immobilized silica gel as template molecule and prepared a molecularly imprinted polymer (MIP-Si), which had special recognition sites to 7-chloroethyl-theophylline. A conventional molecularly imprinted polymer (MIP) using 7-chloroethyl-theophylline as template was also prepared for comparison. Binding abilities to 7-chloroethyl-theophylline and its structural analogs revealed that the MIP-Si shows much higher binding speed and much more binding capacity than the MIP does.


Psychomotor-stimulant effects of 3-isobutyl-1-methylxanthine: comparison with caffeine and 7-(2-chloroethyl) theophylline

V L Coffin, R D Spealman
PMID: 2482186   DOI: 10.1016/0014-2999(89)90130-1

Abstract

The behavioral effects of 3-isobutyl-1-methylxanthine (IBMX) were compared with those of caffeine and 7-(2-chloroethyl) theophylline (7-CET) in squirrel monkeys under a multiple schedule of reinforcement in which fixed-interval responding was maintained alternately by presentation of food and presentation of electric shock. All three drugs produced dose-related increases in response rate in both components of the multiple schedule. Thus, although IBMX generally lacks psychomotor-stimulant effects in rodents, it had behavioral effects in squirrel monkeys that were qualitatively similar to those of caffeine. Based on the average ED50 values, IBMX was 5-7 times more potent than caffeine and 7-CET was twice as potent as caffeine in the two schedule components. This potency relation corresponds well with those observed in radioligand binding assays for central adenosine receptors and is consistent with the view that the psychomotor-stimulant effects of methylxanthines are linked to their antagonistic actions at the adenosine-receptor level. There was no obvious correspondence between the capacity of the methylxanthines to increase response rate and their capacity to inhibit phosphodiesterase activity.


Mediation of acute ethanol-induced motor disturbances by cerebellar adenosine in rats

M Clark, M S Dar
PMID: 3174739   DOI: 10.1016/0091-3057(88)90439-x

Abstract

The possible involvement of brain adenosine in acute ethanol-induced motor incoordination (MI) and inhibition of spontaneous motor activity (SMA) was investigated in male Sprague-Dawley rats. Pretreatment with theophylline or 7-(2-chloroethyl)-theophylline, adenosine antagonists, markedly reduced ethanol-induced MI and inhibition of SMA during a 60 min test period compared with saline + ethanol group. On the contrary, pretreatment with (-)-N6(R-phenylisopropyl)adenosine (R-PIA), an adenosine agonist, or dilazep, an adenosine uptake blocker, markedly potentiated the ethanol-induced MI as well as inhibition of SMA in a 60 min test period compared with saline + ethanol group. No effect on motor coordination was seen when the drug pretreatment was not followed by ethanol. However, the adenosine agonists and antagonists did alter SMA when the pretreatment with these drugs was not followed by ethanol. Ethanol clearance was not altered by the drug pretreatment as blood ethanol levels were similar in all groups except for lower ethanol levels in the R-PIA-treated group. Adenosine A1 binding studies, using 3H-R-PIA as the radioligand and crude membrane preparation from cerebellar cortex, revealed an increase in Bmax with no significant change in Kd in ethanol-treated animals vs. saline control. Theophylline pretreatment prevented the increase in Bmax elicited by ethanol. Collectively, the data suggest that endogenous cerebellar adenosine may be a participating factor in ethanol-induced motor dysfunctions.


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